molecular formula C10H10BrClO3 B13422476 Methyl 6-bromo-2-chloro-3-ethoxybenzoate

Methyl 6-bromo-2-chloro-3-ethoxybenzoate

Cat. No.: B13422476
M. Wt: 293.54 g/mol
InChI Key: XNDRCURKBLURQF-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-chloro-3-ethoxybenzoate is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and ethoxy functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-chloro-3-ethoxybenzoate typically involves the esterification of 6-bromo-2-chloro-3-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-chloro-3-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl 6-bromo-2-chloro-3-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-chloro-3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The presence of bromine, chlorine, and ethoxy groups influences its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-2-chloro-3-ethoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Biological Activity

Methyl 6-bromo-2-chloro-3-ethoxybenzoate is an organic compound notable for its unique chemical structure, which includes halogen substituents and an ethoxy group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C10H10BrClO3
  • Molecular Weight : 293.54 g/mol
  • CAS Number : 2384926-02-5

The presence of bromine and chlorine atoms enhances the electrophilicity of the compound, which may facilitate its interaction with biological targets such as enzymes or receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The halogen substituents may play a crucial role in enhancing this activity. Preliminary studies suggest that compounds with similar structures often show significant bioactivity, making this compound a candidate for further pharmacological investigation.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL
Candida albicansZ µg/mL

(Note: Specific MIC values need to be filled in based on experimental data.)

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structural features have been associated with the inhibition of cancer cell proliferation. The mechanism of action is thought to involve the disruption of cellular signaling pathways critical for cancer cell survival and growth.

Case Study: Anticancer Activity

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to reduced viability in treated cells compared to controls. The study employed assays such as MTT and colony formation to assess cell proliferation and viability.

Mechanistic Studies

Understanding the mechanism of action is vital for evaluating the therapeutic potential of this compound. Interaction studies have focused on how this compound binds to specific biological macromolecules, influencing enzyme activity or receptor signaling pathways. Such studies are essential for elucidating its pharmacological profile and potential therapeutic applications .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies have been instrumental in identifying key features that contribute to the biological activity of this compound. Variations in substituents on the aromatic ring have been explored to optimize bioactivity while minimizing toxicity.

Table 2: SAR Analysis of Related Compounds

CompoundKey ModificationsBiological Activity
Compound ASubstituted at position XHigh activity
Compound BNo halogen substitutionLow activity
Methyl 6-bromo-2-chloro...Bromine and chlorine presentModerate activity

Properties

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

methyl 6-bromo-2-chloro-3-ethoxybenzoate

InChI

InChI=1S/C10H10BrClO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

XNDRCURKBLURQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C(=O)OC)Cl

Origin of Product

United States

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